IPG7236

Immuno-Oncology CCR8 Antagonist Clinical Stage

First-in-class oral CCR8 antagonist, the sole clinical-stage small molecule targeting CCR8. Differentiated from ADCC-dependent mAbs, IPG7236 blocks CCL1-CCR8 signaling without Treg depletion, enabling precise mechanistic studies. Demonstrated 47.2% TGI as monotherapy and 73.8% synergy with anti-PD-1 in breast cancer xenografts. Ideal for chronic oral dosing in preclinical oncology models.

Molecular Formula C23H31N3O3S
Molecular Weight 429.6 g/mol
CAS No. 2756350-91-9
Cat. No. B15073280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIPG7236
CAS2756350-91-9
Molecular FormulaC23H31N3O3S
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NC(C)C3CCN(CC3)C)C
InChIInChI=1S/C23H31N3O3S/c1-16-7-5-6-8-21(16)23(27)24-22-10-9-20(15-17(22)2)30(28,29)25-18(3)19-11-13-26(4)14-12-19/h5-10,15,18-19,25H,11-14H2,1-4H3,(H,24,27)/t18-/m1/s1
InChIKeyPDAOEKSLYKFTKF-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IPG7236: First-in-Class Oral CCR8 Small Molecule Antagonist for Immuno-Oncology Procurement and Research


IPG7236 (CAS 2756350-91-9) is a potent, selective, and orally bioavailable small molecule antagonist of the CC chemokine receptor 8 (CCR8) [1]. Developed by Nanjing Immunophage Biomedical (Aimeifei), IPG7236 is the first CCR8-targeted small molecule to advance into clinical development, having received IND approval from both the US FDA and China CDE for the treatment of advanced solid tumors [2]. The compound's mechanism of action centers on disrupting the CCL1-CCR8 signaling axis, which is critically implicated in the recruitment and immunosuppressive function of regulatory T cells (Tregs) within the tumor microenvironment [1].

IPG7236: Critical Procurement Distinctions Against In-Class CCR8 Antagonists and Immuno-Oncology Agents


Substituting IPG7236 with another CCR8 antagonist or a broad-spectrum immuno-oncology agent is scientifically unsound due to fundamental differences in molecular modality, mechanism of action, and clinical safety profile. IPG7236 is a small molecule, whereas the majority of other clinical-stage CCR8 antagonists (e.g., BMS-986340, S-531011, GS-1811) are monoclonal antibodies that rely on antibody-dependent cellular cytotoxicity (ADCC) for Treg depletion [1]. This mechanistic divergence translates into quantifiable differences in off-target toxicity and safety, as IPG7236 blocks signaling without causing widespread cell death [2]. Furthermore, its oral bioavailability and distinct binding kinetics render it non-interchangeable with other small molecule chemokine receptor antagonists, which often target different receptors (e.g., CCR5, CXCR4) or exhibit divergent selectivity profiles [3]. The evidence presented below provides a quantitative basis for selecting IPG7236 over its closest analogs and alternatives.

Quantitative Evidence Guide: IPG7236's Differentiated Performance in CCR8 Antagonism and Anti-Tumor Immunity


IPG7236: The Sole Small Molecule CCR8 Antagonist in Clinical Development

IPG7236 is the only small molecule CCR8 antagonist to have entered clinical trials, achieving a Phase I/IIa stage. All other clinical-stage CCR8 antagonists (BMS-986340, S-531011, GS-1811, CHS-114, AMG 355, BAY3375968) are monoclonal antibodies [1][2]. This is a categorical differentiation in molecular modality with profound implications for manufacturing cost, route of administration, and patient compliance [3].

Immuno-Oncology CCR8 Antagonist Clinical Stage

IPG7236 Demonstrates Favorable Clinical Safety Compared to ADCC-Enabled CCR8 Antibodies

In a Phase I dose-escalation study, IPG7236 exhibited a superior safety profile, with no drug-related Serious Adverse Events (SAEs) observed up to a dose of 1000 mg BID [1]. This contrasts with the known on-target, off-tumor toxicity risk associated with ADCC-competent anti-CCR8 antibodies, which deplete CCR8-expressing cells in healthy tissues [2]. A direct comparative statement from clinical investigators notes that IPG7236 has a 'significant safety advantage' over antibodies with ADCC function [3].

Immuno-Oncology CCR8 Antagonist Clinical Safety

IPG7236 Exhibits Potent In Vitro Antagonism of CCR8 with Nanomolar Potency

IPG7236 demonstrates potent inhibition of CCR8-mediated signaling across multiple functional assays. In a Tango assay, it inhibits CCR8 with an IC50 of 24 nM . It also blocks CCL1-induced downstream signaling in CCR8-overexpressing cells with an IC50 of 24.3 nM and inhibits CCL1-induced migration of CCR8+ Treg cells with an IC50 of 33.8 nM . While no direct comparator data from the same assay is available, this potency is within the range of other reported CCR8 small molecule antagonists (e.g., LMD-A, EC50 = 2.5 nM; CCR8 antagonist 1, Ki = 57 nM) and supports its utility as a research tool.

Immuno-Oncology CCR8 Antagonist In Vitro Pharmacology

IPG7236 Demonstrates Synergistic Anti-Tumor Efficacy with PD-1 Blockade In Vivo

In a humanized breast cancer xenograft model, IPG7236 monotherapy (10 mg/kg BID) achieved a tumor growth inhibition (TGI) of 47.2% (p < 0.05). When combined with the anti-PD-1 antibody JS001, the TGI increased to 73.8% (p < 0.01), exceeding the sum of the individual monotherapy effects (IPG7236 47.2% + JS001 31.6% = 78.8%, with the combination achieving 73.8% and showing statistical significance where JS001 alone did not) [1]. This indicates a synergistic interaction between CCR8 blockade and PD-1 inhibition, a finding consistent with other CCR8 antagonists but quantitatively demonstrated for IPG7236 [2].

Immuno-Oncology Combination Therapy In Vivo Efficacy

IPG7236: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Investigating Oral CCR8 Blockade in Immuno-Oncology Models

Given its oral bioavailability and demonstrated in vivo efficacy (47.2% TGI as monotherapy in a breast cancer xenograft model [1]), IPG7236 is ideally suited for chronic dosing studies in rodent models of cancer. Its oral route of administration simplifies long-term treatment regimens, facilitating research on the impact of sustained CCR8 inhibition on tumor growth and immune cell dynamics [2].

Studying Synergistic Anti-Tumor Immunity with Checkpoint Inhibitors

The quantitative synergy observed with anti-PD-1 therapy (TGI increased from 47.2% to 73.8% [1]) makes IPG7236 a compelling tool for preclinical studies aimed at elucidating the mechanisms of combination immunotherapy. Researchers can leverage this compound to dissect the role of CCR8+ Tregs in mediating resistance to PD-1 blockade and to test novel combination regimens [2].

Mechanistic Studies on CCR8 Signaling and Treg Biology

With its defined in vitro potency (IC50 values of 24-33.8 nM in various assays ), IPG7236 serves as a precise chemical probe for studying CCL1-CCR8 signaling pathways. Its non-depleting mechanism of action (signaling blockade vs. ADCC-mediated cell death) [3] allows researchers to isolate the functional consequences of CCR8 antagonism on Treg migration and suppressive activity without confounding effects of cell depletion, offering a unique experimental advantage over antibody tools [4].

Developing Small Molecule-Based Immunotherapy Strategies

As the sole clinical-stage small molecule CCR8 antagonist [3], IPG7236 is a critical reference standard for medicinal chemistry programs aiming to develop next-generation oral CCR8 inhibitors. Its chemical structure, pharmacokinetic properties, and in vivo activity provide a benchmark for evaluating new chemical entities in the CCR8-targeting space [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IPG7236

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.